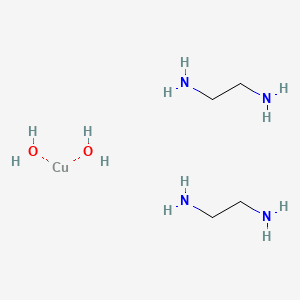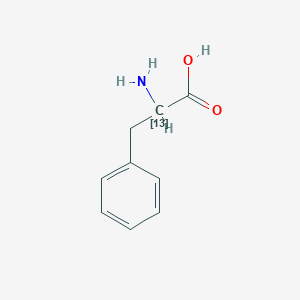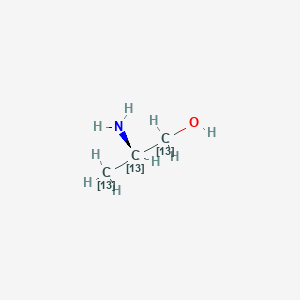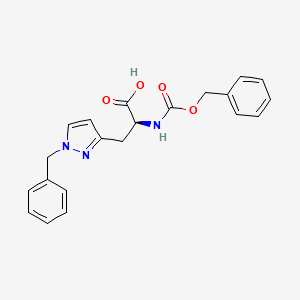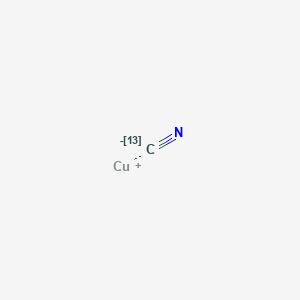
azanylidyne(113C)methane;copper(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is characterized by its unique molecular structure, which includes a copper ion coordinated with azanylidyne and methane groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azanylidyne(113C)methane;copper(1+) typically involves the reaction of copper salts with azanylidyne and methane precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include acetonitrile and dichloromethane.
Industrial Production Methods
Industrial production of azanylidyne(113C)methane;copper(1+) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Azanylidyne(113C)methane;copper(1+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The azanylidyne and methane groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(0) species.
Applications De Recherche Scientifique
Azanylidyne(113C)methane;copper(1+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of azanylidyne(113C)methane;copper(1+) involves its interaction with molecular targets and pathways in biological systems. The copper ion plays a crucial role in mediating redox reactions and coordinating with other molecules. This interaction can lead to the generation of reactive oxygen species, which can induce cellular damage or modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to azanylidyne(113C)methane;copper(1+) include:
- Azanylidyne(113C)methane;nickel(1+)
- Azanylidyne(113C)methane;palladium(1+)
- Azanylidyne(113C)methane;platinum(1+)
Uniqueness
Azanylidyne(113C)methane;copper(1+) is unique due to its specific coordination chemistry and the ability of the copper ion to participate in redox reactions. This makes it particularly useful in catalytic applications and biological studies.
Propriétés
Formule moléculaire |
CCuN |
|---|---|
Poids moléculaire |
90.56 g/mol |
Nom IUPAC |
azanylidyne(113C)methane;copper(1+) |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+1; |
Clé InChI |
DOBRDRYODQBAMW-YTBWXGASSA-N |
SMILES isomérique |
[13C-]#N.[Cu+] |
SMILES canonique |
[C-]#N.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)


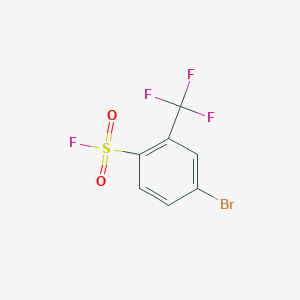

![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)


